molecular formula C9H17BrN2 B13661291 3-(7-Bromoheptyl)-3-methyl-3H-diazirine

3-(7-Bromoheptyl)-3-methyl-3H-diazirine

Cat. No.: B13661291
M. Wt: 233.15 g/mol
InChI Key: VIBALJJLGDFYRB-UHFFFAOYSA-N
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Description

3-(7-Bromoheptyl)-3-methyl-3H-diazirine is an organic compound that belongs to the class of diazirines. Diazirines are three-membered ring compounds containing two nitrogen atoms and one carbon atom. They are known for their utility in photoaffinity labeling, a technique used to study molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Bromoheptyl)-3-methyl-3H-diazirine typically involves multiple steps. One common method starts with the preparation of 7-bromoheptan-1-ol, which is then converted to 7-bromoheptan-1-amine. This intermediate is further reacted with methyl isocyanate to form the desired diazirine compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as triphenylphosphine and carbon tetrabromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(7-Bromoheptyl)-3-methyl-3H-diazirine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Photolysis: Upon exposure to UV light, the diazirine ring can break, forming reactive carbene intermediates.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

Scientific Research Applications

3-(7-Bromoheptyl)-3-methyl-3H-diazirine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 3-(7-Bromoheptyl)-3-methyl-3H-diazirine involves the formation of reactive carbene intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, allowing for the study of molecular interactions. The primary molecular targets are often proteins and nucleic acids, and the pathways involved include covalent modification of these biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-Bromoheptyl)-3-phenyl-3H-diazirine
  • 3-(7-Bromoheptyl)-3-ethyl-3H-diazirine

Uniqueness

3-(7-Bromoheptyl)-3-methyl-3H-diazirine is unique due to its specific alkyl chain length and the presence of a bromine atom, which makes it particularly useful for certain types of photoaffinity labeling. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

Molecular Formula

C9H17BrN2

Molecular Weight

233.15 g/mol

IUPAC Name

3-(7-bromoheptyl)-3-methyldiazirine

InChI

InChI=1S/C9H17BrN2/c1-9(11-12-9)7-5-3-2-4-6-8-10/h2-8H2,1H3

InChI Key

VIBALJJLGDFYRB-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCCCCCCBr

Origin of Product

United States

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